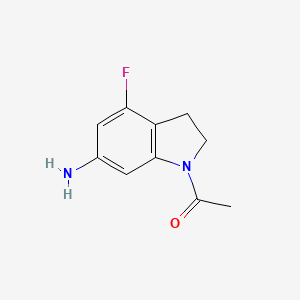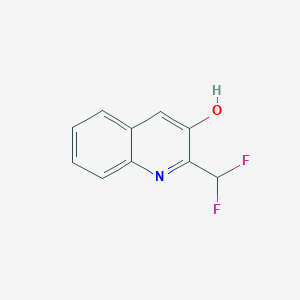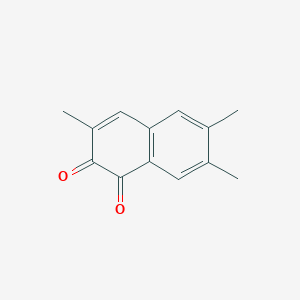
3,6,7-Trimethylnaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,7-Trimethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family It is characterized by the presence of three methyl groups attached to the naphthalene ring and two ketone groups at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,7-Trimethylnaphthalene-1,2-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting trimethylnaphthalene is then oxidized using reagents like potassium permanganate or chromium trioxide to introduce the ketone functionalities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 3,6,7-Trimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
3,6,7-Trimethylnaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism by which 3,6,7-Trimethylnaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. In biological systems, it may act by disrupting cellular processes through the generation of reactive oxygen species (ROS) or by inhibiting specific enzymes. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
- 2,3,5-Trimethylnaphthalene
- 1,6,7-Trimethylnaphthalene
- 2,3,6-Trimethylnaphthalene
Comparison: 3,6,7-Trimethylnaphthalene-1,2-dione is unique due to the specific positioning of its methyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of ketone groups at positions 1 and 2 makes it more susceptible to reduction and oxidation reactions, enhancing its versatility in synthetic applications .
属性
分子式 |
C13H12O2 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
3,6,7-trimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h4-6H,1-3H3 |
InChI 键 |
CFFIUMWXPHMNSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=O)C(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
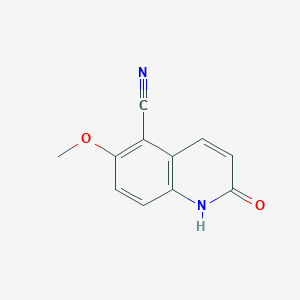
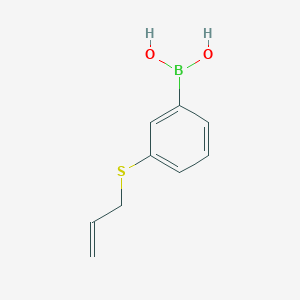
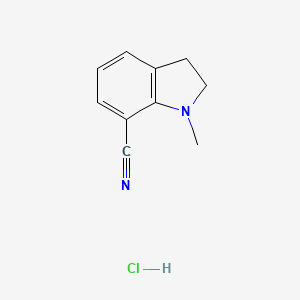
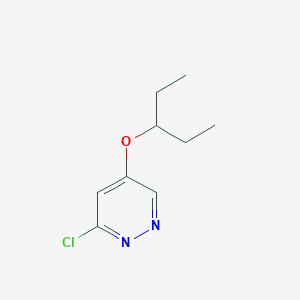

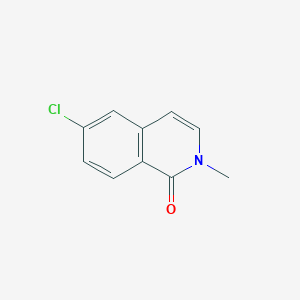

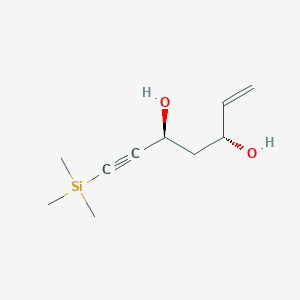
![1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)
